4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide
Description
4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a tetrazole ring (bearing an isopropyl group) and a pyridin-2-yl amine. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in areas requiring kinase inhibition or modulation of protein-protein interactions.
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H16N6O/c1-11(2)22-20-15(19-21-22)12-6-8-13(9-7-12)16(23)18-14-5-3-4-10-17-14/h3-11H,1-2H3,(H,17,18,23) |
InChI Key |
JTRSUXSKYRSWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative. The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring might yield a tetrazole oxide, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
- Structural Differences : The tetrazole ring in this analog carries a methyl group instead of an isopropyl substituent.
- Lower lipophilicity (logP) compared to the isopropyl variant may improve aqueous solubility but reduce membrane permeability .
- Therapeutic Relevance : Methyl-substituted tetrazoles are often explored in antiviral agents due to their balanced solubility and bioavailability.
N-(Propan-2-yl)-2-[({2-[(Propan-2-yl)carbamoyl]phenyl}sulfamoyl)amino]benzamide
- Structural Differences : Incorporates a sulfamoyl linker and dual isopropyl groups on the carbamoyl and benzamide moieties.
- Implications: The sulfamoyl group introduces hydrogen-bond donor/acceptor sites, enhancing interactions with polar residues in enzyme pockets. Increased molecular weight (vs. the target compound) may reduce blood-brain barrier penetration, limiting CNS applications .
- Therapeutic Relevance : Sulfonamide derivatives are prevalent in antibacterial and diuretic drug design.
N-[5-Benzyl-1H-indazol-3-yl]-4-(4-Methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide
- Structural Differences : Features an indazole core, a piperazine ring, and a tetrahydro-pyran group.
- Implications: The indazole moiety is a known kinase inhibitor scaffold (e.g., targeting Aurora kinases). Piperazine enhances solubility via protonation at physiological pH, improving pharmacokinetics .
- Therapeutic Relevance : Likely investigated in oncology for kinase-driven cancers.
2-{[4-Benzyl-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Contains triazole and thiazole rings with a sulfur-based linker.
- The sulfur linker may improve redox activity, relevant to antiparasitic or antifungal applications .
- Therapeutic Relevance : Possible antimicrobial or antiparasitic agent.
Comparative Data Table
| Compound Name | Key Substituents | Molecular Weight | logP (Predicted) | Therapeutic Area Hypothesis |
|---|---|---|---|---|
| Target Compound | Tetrazole (isopropyl), pyridin-2-yl | ~337.4 | 3.2 | Kinase inhibition, CNS |
| N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide | Tetrazole (methyl) | ~289.3 | 2.8 | Antiviral |
| N-(Propan-2-yl)-2-[sulfamoyl]benzamide | Sulfamoyl, dual isopropyl | ~407.5 | 3.5 | Antibacterial |
| N-[5-Benzyl-1H-indazol-3-yl]-...-benzamide | Indazole, piperazine, tetrahydro-pyran | ~524.7 | 2.1 | Oncology |
| 2-{[4-Benzyl-5-(pyridin-4-yl)-...}acetamide | Triazole, thiazole, sulfur linker | ~408.5 | 2.9 | Antimicrobial |
Research Findings and Implications
- Target Compound : The isopropyl-tetrazole and pyridinyl groups synergize to balance lipophilicity and target engagement, making it suitable for CNS targets with moderate solubility requirements.
- Analog Trends :
- Smaller substituents (e.g., methyl) favor solubility but may limit membrane penetration.
- Sulfur-containing linkers expand redox activity but introduce metabolic instability risks.
- Piperazine/indazole hybrids excel in solubility and kinase targeting but face synthetic complexity challenges .
Biological Activity
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide is a complex organic compound featuring a tetrazole ring linked to a benzamide moiety. This structural configuration allows for significant biological activity, particularly in medicinal chemistry. The compound's ability to mimic carboxylic acids enhances its interaction with various biological targets, including enzymes and receptors, making it a subject of interest in antibacterial, antifungal, and anticancer research.
- Molecular Formula : C16H21N5O
- Molecular Weight : 315.37 g/mol
- IUPAC Name : N-(pyridin-2-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
The tetrazole moiety in the compound is known for its stability and ability to form hydrogen bonds and electrostatic interactions with biological targets. This facilitates modulation of enzyme activity or receptor function, leading to various therapeutic effects. The compound has been investigated for:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : The compound can act as a ligand for various receptors, influencing their activity.
Antibacterial Activity
Research indicates that 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide exhibits notable antibacterial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains, potentially through interference with bacterial metabolic pathways.
Antifungal Activity
The compound has also demonstrated antifungal properties, making it a candidate for treating fungal infections. Its mechanism involves disrupting the cell membrane integrity of fungal pathogens.
Anticancer Properties
In anticancer research, this compound has shown promise against various cancer cell lines. It appears to induce apoptosis in cancer cells by targeting oncogenic pathways associated with proteins like mutant p53.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide against human cancer cell lines. The compound exhibited an IC50 value indicating potent cytotoxicity, particularly against breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induces apoptosis via p53 pathway |
| A549 (Lung) | 15.0 | Disrupts cell cycle progression |
Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Methicillin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Synthesis Methods
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions that allow for precise construction while maintaining functional group integrity. Common steps include:
- Formation of the tetrazole ring.
- Coupling with the benzamide moiety.
- Final purification and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
